Cas no 80174-04-5 (5-(o-Tolyl)furan-2-carboxylic acid)
5-(o-Tolyl)furan-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(o-Tolyl)furan-2-carboxylic acid
- 5-(2-Methyl phenyl)-furan-2-carboxylic acid
- 5-(2-methylphenyl)furan-2-carboxylic acid
- 5-O-TOLYL-FURAN-2-CARBOXYLIC ACID
- CHEMBL3903463
- 5-(2-methylphenyl)-2-furoic acid, AldrichCPR
- AKOS004119262
- MFCD04039143
- SCHEMBL4940503
- KUC100866N
- AMY33183
- 5-tolylfuran-2-carboxylic acid
- 5-(o-Tolyl)furan-2-carboxylicacid
- SB61245
- BB 0222391
- 80174-04-5
- 5-(2-Methylphenyl)-2-furoic acid
- DTXSID40409194
-
- MDL: MFCD04039143
- Inchi: 1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)
- InChI Key: SZMXDXBNMHKBAJ-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC=C1C1C=CC=CC=1C
Computed Properties
- Exact Mass: 202.062994177g/mol
- Monoisotopic Mass: 202.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.4Ų
5-(o-Tolyl)furan-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031601-250mg |
5-o-Tolyl-furan-2-carboxylic acid |
80174-04-5 | 95% | 250mg |
£200.00 | 2022-02-28 | |
| Fluorochem | 031601-1g |
5-o-Tolyl-furan-2-carboxylic acid |
80174-04-5 | 95% | 1g |
£664.00 | 2022-02-28 | |
| Fluorochem | 031601-2g |
5-o-Tolyl-furan-2-carboxylic acid |
80174-04-5 | 95% | 2g |
£1142.00 | 2022-02-28 | |
| Chemenu | CM195734-5g |
5-(o-tolyl)furan-2-carboxylic acid |
80174-04-5 | 95% | 5g |
$556 | 2021-08-05 | |
| Apollo Scientific | OR7574-1g |
5-(2-Methylphenyl)-2-furoic acid |
80174-04-5 | 1g |
£495.00 | 2025-02-20 | ||
| Apollo Scientific | OR7574-5g |
5-(2-Methylphenyl)-2-furoic acid |
80174-04-5 | 5g |
£1275.00 | 2025-02-20 | ||
| Chemenu | CM195734-1g |
5-(o-tolyl)furan-2-carboxylic acid |
80174-04-5 | 95% | 1g |
$241 | 2024-07-23 | |
| abcr | AB247642-250 mg |
5-(2-Methylphenyl)-2-furoic acid; . |
80174-04-5 | 250mg |
€298.00 | 2023-06-22 | ||
| abcr | AB247642-1 g |
5-(2-Methylphenyl)-2-furoic acid; . |
80174-04-5 | 1g |
€742.70 | 2023-06-22 | ||
| eNovation Chemicals LLC | D249132-1g |
5-(o-Tolyl)furan-2-carboxylic acid |
80174-04-5 | 95% | 1g |
$485 | 2024-08-03 |
5-(o-Tolyl)furan-2-carboxylic acid Suppliers
5-(o-Tolyl)furan-2-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(o-Tolyl)furan-2-carboxylic acid
5-(o-Tolyl)furan-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 80174-04-5, commonly referred to as 5-(o-Tolyl)furan-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring with a carboxylic acid group and an o-tolyl substituent. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, while the o-tolyl group refers to a methyl-substituted phenyl ring attached to the second position of the furan ring. The carboxylic acid group at the fifth position further enhances the compound's chemical reactivity and functional versatility.
Recent studies have highlighted the potential of 5-(o-Tolyl)furan-2-carboxylic acid in various applications, particularly in drug discovery and material science. Researchers have explored its role as a building block in synthesizing bioactive molecules, leveraging its structural features to design compounds with desired pharmacokinetic properties. For instance, the presence of the furan ring contributes to hydrogen bonding capabilities, which are crucial for enhancing solubility and bioavailability in pharmaceutical applications.
The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the o-tolyl furan derivative. One common approach involves the Friedel-Crafts alkylation or acylation of furan derivatives, followed by oxidation or substitution reactions to introduce the carboxylic acid group. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and environmental considerations. Recent advancements in catalytic methods have enabled more efficient and sustainable syntheses of this compound, aligning with green chemistry principles.
In terms of physical and chemical properties, 5-(o-Tolyl)furan-2-carboxylic acid exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows absorption bands characteristic of conjugated aromatic systems, making it suitable for applications in optoelectronics and sensors. Additionally, the compound's NMR spectra reveal distinct signals corresponding to its functional groups, facilitating structural elucidation and quality control in analytical chemistry.
One area where 5-(o-Tolyl)furan-2-carboxylic acid has shown promise is in the development of advanced materials. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited for creating surfaces with tailored wettability and biocompatibility. For example, researchers have demonstrated that SAMs formed by this compound can serve as templates for nanofabrication processes, leading to innovative materials for biomedical devices and microelectronics.
Moreover, 5-(o-Tolyl)furan-2-carboxylic acid has been investigated for its potential as a precursor in polymer synthesis. By incorporating this compound into polymer backbones or side chains, scientists aim to develop materials with enhanced mechanical strength, thermal stability, and electrical conductivity. Recent breakthroughs in polymer chemistry have enabled the creation of high-performance polymers incorporating this compound, paving the way for applications in aerospace engineering and renewable energy technologies.
From a biological standpoint, 5-(o-Tolyl)furan-2-carboxylic acid has demonstrated moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Preclinical studies suggest that this compound may modulate amyloid-beta aggregation pathways, offering a potential avenue for therapeutic intervention. However, further research is required to fully understand its mechanism of action and safety profile before it can be considered for clinical trials.
In conclusion, 5-(o-Tolyl)furan-2-carboxylic acid (CAS No 80174-04-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure endows it with valuable chemical properties that make it an attractive candidate for drug discovery, material science, and polymer engineering. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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